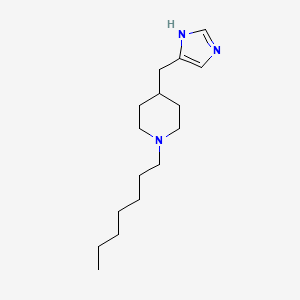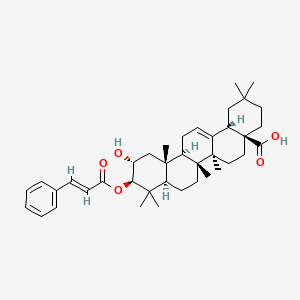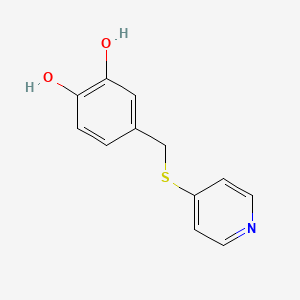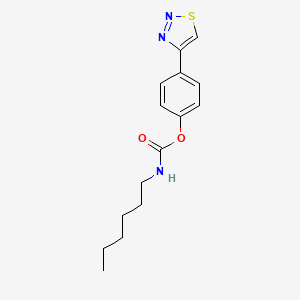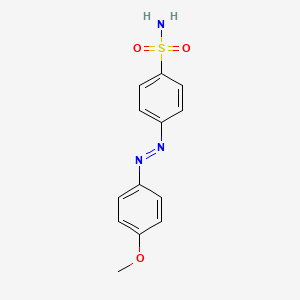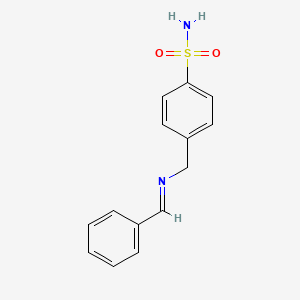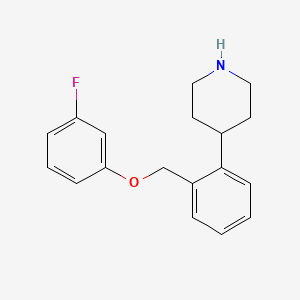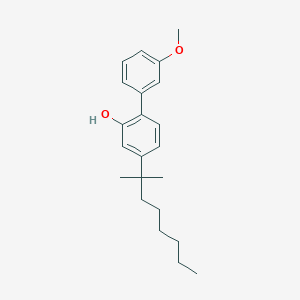
4-(1,1-Dimethyl-heptyl)-3''-methoxy-biphenyl-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is a synthetic compound known for its significant biological activities. It is a derivative of resorcinol and is often studied for its potential therapeutic applications, particularly in the field of cannabinoid research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol typically involves the alkylation of resorcinol derivatives. One common method includes the reaction of 3-methoxyphenol with 1,1-dimethylheptyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB2 receptor . It modulates various signaling pathways involved in inflammation and neuroprotection. The exact molecular targets and pathways include the inhibition of adenylyl cyclase and the modulation of ion channels and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
AM1710: A synthetic cannabinoid receptor agonist with similar structural features.
Uniqueness
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is unique due to its specific structural modifications, which confer distinct biological activities. Unlike THC, it primarily targets the CB2 receptor, making it a potential candidate for therapeutic applications without psychoactive effects .
Propiedades
Fórmula molecular |
C22H30O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-8-14-22(2,3)18-12-13-20(21(23)16-18)17-10-9-11-19(15-17)24-4/h9-13,15-16,23H,5-8,14H2,1-4H3 |
Clave InChI |
XKFBIUKAHKJONV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





